molecular formula C14H13FN2O4S B4441635 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide

4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No. B4441635
M. Wt: 324.33 g/mol
InChI Key: RHSTXBZFTLGYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide, also known as FSBA, is a chemical compound that has gained attention in scientific research due to its unique properties. FSBA is a sulfonamide-based compound that has been used in a variety of applications, including as a labeling reagent and as a chemical probe for protein modification.

Mechanism of Action

4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide modifies lysine residues of proteins through a sulfonylation reaction. The sulfonyl group of 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide reacts with the amine group of lysine, resulting in the formation of a covalent bond. This modification can alter the function of the protein, leading to changes in its biochemical and physiological effects.
Biochemical and Physiological Effects:
4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide-modified proteins have been shown to have altered biochemical and physiological effects. For example, 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide modification of the lysine residues in the histone protein H3 has been shown to affect gene expression. 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide-modified proteins have also been shown to have altered enzymatic activity and protein-protein interactions.

Advantages and Limitations for Lab Experiments

4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and modify proteins. It is also stable and can be stored for extended periods of time. However, 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide has some limitations. It can modify multiple lysine residues on a protein, making it difficult to identify the specific site of modification. Additionally, 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide modification can affect the function of the protein, leading to potential artifacts in experiments.

Future Directions

There are several future directions for the use of 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide in scientific research. One area of interest is the development of new labeling reagents that can modify specific lysine residues on proteins. Another area of interest is the use of 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide as a chemical probe to study protein-protein interactions in live cells. Additionally, the use of 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide in drug discovery and development is an area of interest, as it can be used to identify new protein targets for drug development.

Scientific Research Applications

4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide has been used as a labeling reagent for proteins in scientific research. It can be used to modify the lysine residues of proteins, which can then be detected and quantified using mass spectrometry. 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide has also been used as a chemical probe to study protein-protein interactions. It can be used to crosslink proteins and identify interacting partners.

properties

IUPAC Name

4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O4S/c1-21-12-7-4-10(15)8-13(12)22(19,20)17-11-5-2-9(3-6-11)14(16)18/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSTXBZFTLGYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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